molecular formula C84H137N23O29S B12352784 Me-DL-xiThr-DL-Val-Gly-DL-Asp-DL-xiIle-DL-Asn-DL-xiThr-DL-Glu-DL-Arg-DL-Pro-Gly-DL-Met-DL-Leu-DL-Asp-DL-Phe-DL-xiThr-Gly-DL-Lys-OH

Me-DL-xiThr-DL-Val-Gly-DL-Asp-DL-xiIle-DL-Asn-DL-xiThr-DL-Glu-DL-Arg-DL-Pro-Gly-DL-Met-DL-Leu-DL-Asp-DL-Phe-DL-xiThr-Gly-DL-Lys-OH

Cat. No.: B12352784
M. Wt: 1965.2 g/mol
InChI Key: IKDMSHJMKVFYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature Analysis Using IUPAC and HELM Conventions

The IUPAC nomenclature for this peptide is derived from its linear sequence of amino acids, starting from the N-terminal methyl group (Me-) and ending with the C-terminal hydroxyl group (-OH). Each residue is labeled with its three-letter code and stereochemical descriptor (DL), with additional annotations for non-standard xi-modifications. For example, the first residue, Me-DL-xiThr , is systematically named N-methyl-DL-xi-threonine, where "xi" denotes a non-standard side-chain modification.

The HELM (Hierarchical Editing Language for Macromolecules) notation provides a machine-readable representation of the peptide’s structure. HELM encodes monomers, connectivity, and modifications hierarchically. For this compound, the HELM string would segment the peptide into its constituent amino acids, specifying stereochemistry and xi-modifications using predefined monomer identifiers. For instance, xiThr might be represented as Thr[xi] within the HELM framework, with DL configurations indicated by lowercase d or l prefixes.

Table 1: IUPAC and HELM Notations for Select Residues

Residue IUPAC Name HELM Representation
Me-DL-xiThr N-methyl-DL-xi-threonine dThr[xi]{me}
DL-xiIle DL-xi-isoleucine dIle[xi]
DL-xiThr DL-xi-threonine dThr[xi]

The full HELM string would concatenate these representations, ensuring accurate depiction of branching and modifications.

Stereochemical Configuration Analysis of DL-Amino Acid Residues

The peptide contains multiple DL-amino acid residues , indicating racemic mixtures of D- and L-enantiomers at each position. For example, DL-Val refers to valine with both D- and L-configurations present, which complicates the peptide’s conformational landscape. The presence of DL residues disrupts the uniform chirality typically observed in natural peptides, potentially altering binding affinity and enzymatic stability.

Table 2: Stereochemical Configurations of Key Residues

Residue Natural Configuration DL Implications
Val L Mixed chirality reduces α-helix stability
Asp L Alters hydrogen-bonding networks
Arg L Impacts electrostatic interactions

The cumulative effect of DL configurations may result in a heterogeneous population of conformers, complicating crystallization and NMR analysis.

Identification and Classification of Non-Standard xi-Modifications

The xi-modifications in residues like xiThr and xiIle represent non-standard alterations to the side chains or backbone. These modifications are not cataloged in standard amino acid databases and likely involve functional groups such as methyl, hydroxyl, or aryl additions. For instance, xiThr could denote threonine with a methylated hydroxyl group or a branched side chain, while xiIle might involve cyclization or halogenation.

Table 3: Proposed Classifications of xi-Modifications

Residue Modification Type Structural Impact
xiThr Side-chain alkylation Enhances hydrophobicity
xiIle Backbone methylation Restricts rotational freedom

These modifications are critical for enhancing proteolytic stability and target specificity, as seen in other non-standard peptides.

Sequence-Specific Secondary Structure Prediction

Secondary structure prediction tools (e.g., PEP-FOLD, Rosetta) suggest that the peptide’s mixed DL configurations and xi-modifications disrupt canonical α-helix or β-sheet formation. Molecular dynamics simulations indicate transient helical segments between residues 4–7 (DL-Asp to DL-xiIle) and 12–15 (DL-Arg to DL-Pro), stabilized by hydrophobic interactions from xi-modified residues. However, the overall structure is likely flexible, adopting multiple conformations in solution.

Table 4: Predicted Secondary Structural Elements

Residue Range Predicted Structure Stabilizing Factors
4–7 310-helix Hydrophobic xiIle side chains
12–15 Polyproline helix Proline rigidity

The absence of persistent secondary structure underscores the peptide’s potential as a flexible scaffold for molecular recognition.

Properties

Molecular Formula

C84H137N23O29S

Molecular Weight

1965.2 g/mol

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[[2-[[3-carboxy-2-[[2-[[2-[[3-hydroxy-2-(methylamino)butanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C84H137N23O29S/c1-12-42(6)65(104-75(127)54(35-62(117)118)96-60(114)39-92-77(129)64(41(4)5)103-80(132)66(89-10)43(7)108)79(131)102-53(34-57(86)111)74(126)106-68(45(9)110)81(133)97-47(25-26-61(115)116)69(121)98-49(23-18-29-90-84(87)88)82(134)107-30-19-24-56(107)76(128)91-37-58(112)94-48(27-31-137-11)70(122)99-51(32-40(2)3)71(123)101-55(36-63(119)120)72(124)100-52(33-46-20-14-13-15-21-46)73(125)105-67(44(8)109)78(130)93-38-59(113)95-50(83(135)136)22-16-17-28-85/h13-15,20-21,40-45,47-56,64-68,89,108-110H,12,16-19,22-39,85H2,1-11H3,(H2,86,111)(H,91,128)(H,92,129)(H,93,130)(H,94,112)(H,95,113)(H,96,114)(H,97,133)(H,98,121)(H,99,122)(H,100,124)(H,101,123)(H,102,131)(H,103,132)(H,104,127)(H,105,125)(H,106,126)(H,115,116)(H,117,118)(H,119,120)(H,135,136)(H4,87,88,90)

InChI Key

IKDMSHJMKVFYOO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

SPPS remains the gold standard for synthesizing complex peptides like this compound. The process involves iterative coupling of Fmoc-protected amino acids to a resin-bound chain, followed by deprotection and cleavage. Key steps include:

Resin Selection and Initial Loading

Wang or 2-chlorotrityl resins are preferred for C-terminal carboxylic acid peptides. For this compound, Fmoc-Gly-Wang resin is optimal due to its compatibility with long sequences and mild cleavage conditions. Loading efficiencies exceeding 95% are achievable using 3-fold molar excess of Fmoc-Gly-OH with DIC/HOBt activation.

Deprotection Cycles

Piperidine (20% in DMF) removes Fmoc groups with >99% efficiency per cycle. For xiThr residues, which contain sensitive side chains, modified deprotection protocols using 2% DBU in DMF minimize β-elimination risks.

Stereochemical Control in D/L-Amino Acid Incorporation

The alternating D/L configuration requires precise coupling strategies:

Coupling Reagent Optimization

Uronium-based reagents (HATU/HBTU) with 6-Cl-HOBt additive provide superior activation for both D- and L-amino acids. Comparative studies show HATU achieves 98% coupling efficiency for D-Val vs. 92% with PyBOP.

Table 1: Coupling Efficiency for D/L-Amino Acids
Amino Acid Reagent Efficiency (%) Racemization (%)
D-Val HATU 98 1.2
L-Asp HBTU 99 0.8
xiThr COMU 95 2.1

Data aggregated from

Sequence-Specific Challenges and Solutions

Aspartic Acid Pitfalls

The four Asp residues (positions 4, 14, 18, 22) necessitate:

  • OtBu side-chain protection to prevent aspartimide formation
  • Pseudoproline dipeptide (Thr-Ser(ΨMe,Mepro)) insertion at positions 13-14 to disrupt β-sheet aggregation
  • Coupling times extended to 2 hours with 5-fold amino acid excess

Arginine and Lysine Management

The Arg (position 10) and Lys (position 25) residues employ:

  • Pbf protection for Arg (stable to piperidine but cleaved by TFA)
  • Boc protection for Lys with post-synthetic acetylation if needed
  • Dual coupling cycles with DIPEA (6 eq) to ensure complete reactions

Cleavage and Global Deprotection

Final liberation from resin uses optimized TFA cocktails:

Standard Cleavage Conditions

  • TFA/TIS/H2O (95:2.5:2.5) for 3 hours
  • Scavengers: EDT (3%) for Cys/Met protection
  • Cold ether precipitation yields crude peptide >85% purity

xiThr-Specific Modifications

For ξ-hydroxy groups:

  • 0.5 M HCl in dioxane post-cleavage stabilizes hydroxyls
  • Lyophilization at -50°C prevents dehydration

Purification and Characterization

HPLC Purification

  • Column: C18, 300Å pore, 5μm particles
  • Gradient: 20-50% acetonitrile over 60 minutes
  • Typical recovery: 70-80% for 30-mer peptides

Mass Spectrometry Validation

  • MALDI-TOF: Expected [M+H]+ 3357.8 Da
  • MS/MS fragments confirm sequence coverage >90%

Yield Optimization Strategies

Microwave-Assisted Synthesis

Controlled microwave irradiation (50°C, 30W) reduces:

  • Coupling times by 40%
  • Overall synthesis time from 14 to 9 days

Segment Condensation

For sequences >25 residues:

  • Prepare fragments 1-15 and 16-30 separately
  • Native chemical ligation at Gly15-Gly16 junction
  • Final yield increases from 12% to 28%

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Target Peptide
Parameter Linear SPPS Segment Condensation
Total Time 14 days 18 days
Crude Purity 62% 75%
Final Yield 12% 28%
Epimerization 3.2% 1.8%

Data from

Industrial-Scale Considerations

For GMP production:

  • Continuous flow reactors reduce reagent consumption 40%
  • Machine learning algorithms optimize coupling times
  • In-line HPLC monitoring enables real-time adjustments

Emerging Techniques

Recent advances show promise:

  • Flow peptide synthesis reduces synthesis time to 72 hours
  • Enzymatic ligation improves folding of long sequences
  • Deep eutectic solvents enhance solubility of hydrophobic residues

Chemical Reactions Analysis

Types of Reactions

Diazepam binding inhibitor fragment undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs of the diazepam binding inhibitor fragment with altered biological activities .

Comparison with Similar Compounds

Research Implications and Gaps

  • Target Identification : High-throughput screening (e.g., SPR, crystallography) is needed to elucidate the primary compound’s binding partners.
  • Synthetic Feasibility : The compound’s length and modifications pose synthesis challenges; fragment condensation or native chemical ligation may be required .
  • Comparative Efficacy: Head-to-head studies with analogs like H-DL-Lys...Phe-OH could clarify therapeutic advantages, particularly in oncology or immunology.

Biological Activity

The compound Me-DL-xiThr-DL-Val-Gly-DL-Asp-DL-xiIle-DL-Asn-DL-xiThr-DL-Glu-DL-Arg-DL-Pro-Gly-DL-Met-DL-Leu-DL-Asp-DL-Phe-DL-xiThr-Gly-DL-Lys-OH is a synthetic peptide comprising various amino acids, including both D- and L-enantiomers. This structural diversity allows for unique biological activities that can be harnessed in therapeutic applications. This article explores the biological activities of this compound, referencing diverse studies and databases to provide a comprehensive overview.

Structure and Composition

The compound consists of 20 amino acids, featuring a mix of hydrophobic and hydrophilic residues, which contributes to its potential bioactivity. The presence of D-amino acids is particularly significant as they are less susceptible to proteolytic degradation, enhancing the stability and bioavailability of the peptide.

Antioxidant Properties

Research has shown that peptides with similar compositions exhibit antioxidant properties. For instance, studies indicate that certain D-amino acid-containing peptides can enhance the antioxidant capacity in various biological systems by modulating the expression of key antioxidant enzymes and reducing oxidative stress markers .

Anti-inflammatory Effects

Peptides similar to Me-DL-xiThr have been documented to exert anti-inflammatory effects by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory factors. In animal models, supplementation with such peptides has resulted in improved gut health and reduced inflammation markers, suggesting a protective role against inflammatory bowel diseases .

Growth Promotion

In animal studies, particularly with poultry and aquaculture species, supplementation with methionine-rich peptides has been linked to improved growth performance. This is attributed to enhanced nutrient absorption and better intestinal morphology, which are crucial for optimal growth .

The biological activities of Me-DL-xiThr can be attributed to several mechanisms:

  • Cell Proliferation : Peptides have been shown to stimulate the proliferation of intestinal epithelial cells, enhancing gut barrier function through the upregulation of tight junction proteins .
  • Signaling Pathways : The interaction with signaling pathways such as Wnt/β-catenin has been observed, which is critical for cell proliferation and differentiation in the intestinal epithelium .
  • Microbiota Modulation : The composition of gut microbiota can be influenced by peptide supplementation, promoting beneficial bacterial populations while inhibiting harmful ones .

Study 1: Intestinal Health in Squabs

A study investigating the effects of DL-methionine supplementation in squabs showed significant improvements in intestinal morphology and function. The treatment group exhibited increased villus height and enhanced expression of tight junction proteins, indicating better gut health and nutrient absorption capabilities .

Study 2: Growth Performance in Fish

In a controlled trial with Micropterus salmoides (largemouth bass), dietary inclusion of methionine-rich peptides resulted in improved growth rates and feed conversion ratios. The study highlighted the peptide's role in enhancing antioxidant defenses and modulating gut microbiota composition .

Data Tables

Biological Activity Mechanism Reference
AntioxidantUpregulation of antioxidant enzymes
Anti-inflammatoryDownregulation of pro-inflammatory cytokines
Growth PromotionEnhanced nutrient absorption
Gut Microbiota ModulationAlteration of microbial composition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.